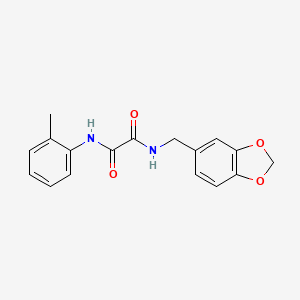

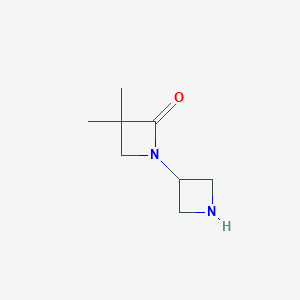

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide, particularly those labeled with deuterium and tritium, has been described in the literature. 4,5-Dimethyl-O-phenylenediamine is subjected to deuteration and tritiation to introduce labels at specific positions in the benzimidazole ring system, demonstrating the compound's ability to undergo modification for research purposes (R. Hsi & L. Skaletzky, 1980).

Molecular Structure Analysis

The molecular conformation and crystal structure of 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, a similar compound, has been determined using X-ray diffractometric data. Intramolecular hydrogen bonding plays a critical role in stabilizing the molecular conformation, highlighting the importance of specific interactions in defining the structure of benzimidazole derivatives (T. Banerjee et al., 1991).

Chemical Reactions and Properties

The reactivity of benzimidazole derivatives has been explored through various chemical reactions, including the synthesis of deuterium and tritium-labeled compounds. These reactions showcase the versatility and reactivity of the benzimidazole ring, providing insights into the chemical properties of this compound derivatives (R. Hsi & L. Skaletzky, 1980).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their crystal structure and molecular conformation, have been characterized in detail. X-ray crystallography has revealed the importance of intramolecular hydrogen bonding and the planar nature of the benzimidazole core, contributing to the compound's stability and reactivity (T. Banerjee et al., 1991).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical behaviors, including the ability to participate in hydrogen bonding and undergo various chemical reactions. The synthesis and modification of these compounds demonstrate their chemical versatility and the potential for further functionalization (R. Hsi & L. Skaletzky, 1980).

Applications De Recherche Scientifique

Synthesis and Labeling

- 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide has been used in the synthesis of labeled compounds, particularly with deuterium and tritium. The synthesis involves labeling 4,5-Dimethyl-O-phenylenediamine with deuterated and tritiated water. The stability of these labels is ensured after the formation of the benzimidazole ring system (Hsi & Skaletzky, 1980).

Corrosion Inhibition

- Benzimidazole derivatives, including this compound, have been studied for their corrosion inhibition potential. These derivatives show significant inhibitory properties for carbon steel in acidic environments, with one derivative reaching up to 95% inhibition efficiency (Rouifi et al., 2020).

Dye Intermediate Market Analysis

- In the dye intermediate market, a study revealed that a commercially delivered compound, initially thought to be a common dye intermediate, was actually 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole. This underscores the importance of accurate synthesis and characterization in industrial applications (Drabina et al., 2009).

pKa Determination

- The determination of pKa values for this compound derivatives has been conducted. This is crucial for understanding the compound's behavior in different pH environments, which is essential for various chemical and pharmaceutical applications (Duran & Canbaz, 2013).

Anthelmintic Activity

- Some derivatives of this compound have been evaluated for anthelmintic activity, showing promising results in paralyzing and killing worms compared to standard anthelmintic drugs (Sawant & Kawade, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide are likely to be microbial cells, as benzimidazole derivatives have been reported to exhibit potent antimicrobial activities . They have shown biological activities against bacteria such as S. aureus, S. mutans, B. subtilis, E. coli, S. typhi, P. aeruginosa, and fungi like C. albicans, A. flavus, and A. niger .

Mode of Action

The interaction could involve disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication .

Biochemical Pathways

Given the antimicrobial activity of benzimidazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in the microbial cells, leading to their death .

Pharmacokinetics

The solubility of a compound in common organic solvents can influence its bioavailability .

Result of Action

The result of the action of this compound is likely to be the death of the microbial cells, given its antimicrobial activity . This results in the inhibition of the growth of the microbes, thereby preventing the spread of the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . Therefore, the presence of these solvents in the environment can affect the compound’s action and efficacy.

Propriétés

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-3-9-10(4-8(7)2)14(6-13-9)5-11(12)15/h3-4,6H,5H2,1-2H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCAUGSWPOZEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

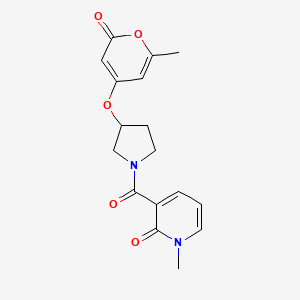

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)

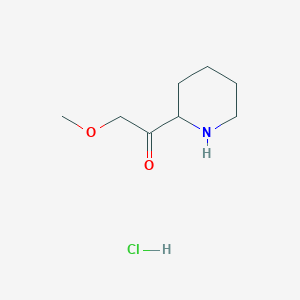

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)

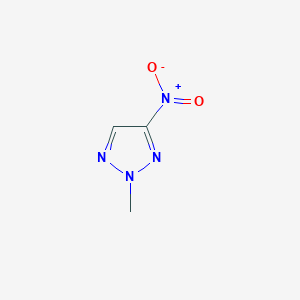

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)

![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)